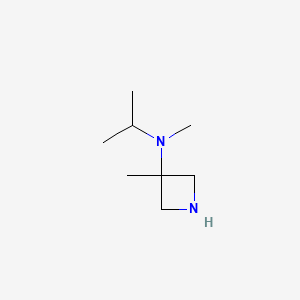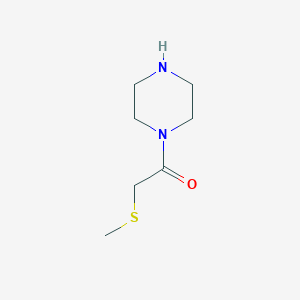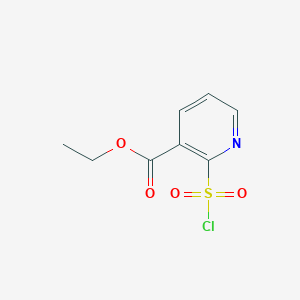
N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine is a heterocyclic amine compound that features a four-membered azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine typically involves the aza-Michael addition reaction. This reaction is carried out by reacting an α,β-unsaturated ester with a suitable amine under basic conditions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The aza-Michael addition with NH-heterocycles then yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
科学的研究の応用
N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N,N-diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered amine with different applications.
Uniqueness
N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine is unique due to its azetidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and reactivity are required .
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
N,3-dimethyl-N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10(4)8(3)5-9-6-8/h7,9H,5-6H2,1-4H3 |
InChIキー |
ZMHGJWJDYUQOLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1(CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

